Nicotine Bi-L-(+)-tartrate Dihydrate
Overview
Description
Nicotine Bi-L-(+)-tartrate Dihydrate is a salt form of nicotine, a naturally occurring alkaloid found in tobacco plants. This compound is often used in nicotine replacement therapies and research due to its stability and solubility in water. Nicotine itself is known for its stimulant effects on the central nervous system and its role in tobacco addiction.
Mechanism of Action
Target of Action
Nicotine ditartrate, also known as (-)-nicotine ditartrate or Nicotine Bi-L-(+)-tartrate Dihydrate, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) . This receptor is found in various locations in the body, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . The nAChR plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Nicotine ditartrate interacts with its target, the nAChR, by binding to it in a stereo-selective manner . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
The interaction of nicotine ditartrate with nAChR affects various biochemical pathways. For instance, the intravenous administration of nicotine causes the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, serotonin, vasopressin, beta-endorphin, and ACTH . These neurotransmitters are involved in various physiological processes, including mood regulation, reward, and addiction.
Pharmacokinetics
The pharmacokinetics of nicotine ditartrate involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that nicotine ditartrate has high bioavailability . At equivalent doses, nicotine ditartrate lozenges were shown to deliver larger amounts of bioavailable nicotine compared to the nicotine polacrilex gum . This high bioavailability means that a significant amount of the drug reaches systemic circulation, thereby increasing its potential for therapeutic effect.
Result of Action
The molecular and cellular effects of nicotine ditartrate’s action are primarily due to its interaction with nAChR. By stimulating neurons and blocking synaptic transmission, nicotine ditartrate can have various effects, including relief of nicotine withdrawal symptoms and aid to smoking cessation . It’s important to note that nicotine is a highly addictive substance .
Biochemical Analysis
Biochemical Properties
Nicotine ditartrate interacts with nicotinic acetylcholine receptors (nAChR), where it acts as a potent agonist . It stimulates autonomic ganglia and skeletal muscle neuromuscular junctions .
Cellular Effects
Nicotine ditartrate has significant effects on various types of cells and cellular processes. It dramatically stimulates neurons and ultimately blocks synaptic transmission . It influences cell function by acting on nicotinic cholinergic receptors .
Molecular Mechanism
Nicotine ditartrate exerts its effects at the molecular level primarily through its interactions with nicotinic cholinergic receptors . It acts as a potent agonist, dramatically stimulating neurons and ultimately blocking synaptic transmission .
Temporal Effects in Laboratory Settings
The effects of nicotine ditartrate can change over time in laboratory settings. For instance, nicotine ditartrate lozenges have demonstrated high nicotine bioavailability, excellent safety profile, and proven short-term efficacy .
Dosage Effects in Animal Models
The effects of nicotine ditartrate can vary with different dosages in animal models. For instance, in a study modeling light tobacco use, mice were treated with 0.5 mg/kg (-)-nicotine ditartrate once daily for 3 days .
Metabolic Pathways
Nicotine ditartrate is involved in several metabolic pathways. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .
Transport and Distribution
Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is transported to these receptors where it exerts its effects .
Subcellular Localization
Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is localized to these receptors where it exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotine Bi-L-(+)-tartrate Dihydrate typically involves the reaction of nicotine with tartaric acid in the presence of water. The process can be summarized as follows:
Nicotine Extraction: Nicotine is extracted from tobacco leaves using solvents such as ethanol or methanol.
Reaction with Tartaric Acid: The extracted nicotine is then reacted with L-(+)-tartaric acid in an aqueous solution. The reaction is typically carried out at room temperature.
Crystallization: The resulting solution is allowed to crystallize, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Extraction: Large quantities of nicotine are extracted from tobacco leaves.
Controlled Reaction: The nicotine is reacted with L-(+)-tartaric acid under controlled conditions to ensure consistency and purity.
Purification and Crystallization: The product is purified and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Nicotine Bi-L-(+)-tartrate Dihydrate can undergo various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form cotinine, a major metabolite.
Reduction: Reduction reactions can convert nicotine to dihydronicotine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Cotinine: Formed through oxidation.
Dihydronicotine: Formed through reduction.
Halogenated Nicotine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Nicotine Bi-L-(+)-tartrate Dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on the nervous system and its role in addiction.
Medicine: Used in nicotine replacement therapies to help individuals quit smoking.
Industry: Employed in the production of nicotine-based products such as lozenges and patches.
Comparison with Similar Compounds
Nicotine Polacrilex: Another form of nicotine used in gum and lozenges.
Nicotine Sulfate: Used in agricultural applications as an insecticide.
Cotinine: A metabolite of nicotine with similar but less potent effects.
Uniqueness: Nicotine Bi-L-(+)-tartrate Dihydrate is unique due to its high solubility in water and stability, making it suitable for use in various pharmaceutical formulations. Its specific interaction with nAChRs also distinguishes it from other nicotine derivatives.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEJUZJILGIRHQ-WBPXWQEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 . 2C4H6O6, C18H26N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | NICOTINE TARTRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] White powder; [Sigma-Aldrich MSDS], WHITE FLAKES. | |
Record name | Nicotine tartrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15951 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NICOTINE TARTRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Sol in ether /Dihydrate/, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: very good | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
Record name | NICOTINE TARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
Record name | NICOTINE TARTRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White plates | |
CAS No. |
65-31-6, 2624-48-8 | |
Record name | Nicotine dihydrogen ditartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nicotine Bi-L-(+)-tartrate Dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINE TARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | NICOTINE TARTRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
89 °C, 90 °C | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
Record name | NICOTINE TARTRATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
Record name | NICOTINE TARTRATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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